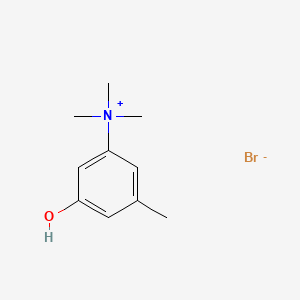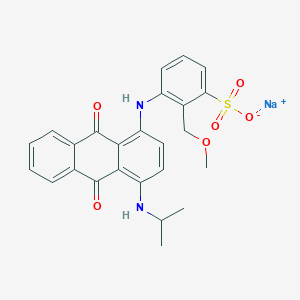
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate is a complex organic compound with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate typically involves multiple steps, starting with the preparation of the anthracene core. The anthracene is then functionalized through a series of reactions, including nitration, reduction, and sulfonation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the anthracene core.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the production of dyes and pigments due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in cellular processes. For example, its anti-inflammatory effects may be due to the inhibition of specific enzymes involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 1-amino-4-({4-[(methylamino)methyl]phenyl}amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate .
- 4-[1-Amino-4-(isopropylamino)-9,10-dioxo-9,10-dihydro-2-anthracenyl]-1-methylpiperazin-1-ium .
Uniqueness
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate is unique due to its specific functional groups and the presence of the anthracene core.
Eigenschaften
CAS-Nummer |
70224-87-2 |
|---|---|
Molekularformel |
C25H23N2NaO6S |
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
sodium;3-[[9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]-2-(methoxymethyl)benzenesulfonate |
InChI |
InChI=1S/C25H24N2O6S.Na/c1-14(2)26-19-11-12-20(23-22(19)24(28)15-7-4-5-8-16(15)25(23)29)27-18-9-6-10-21(34(30,31)32)17(18)13-33-3;/h4-12,14,26-27H,13H2,1-3H3,(H,30,31,32);/q;+1/p-1 |
InChI-Schlüssel |
GYUYHQJADKJDGY-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)NC1=C2C(=C(C=C1)NC3=C(C(=CC=C3)S(=O)(=O)[O-])COC)C(=O)C4=CC=CC=C4C2=O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



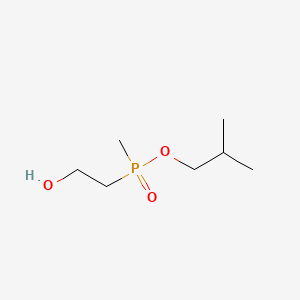


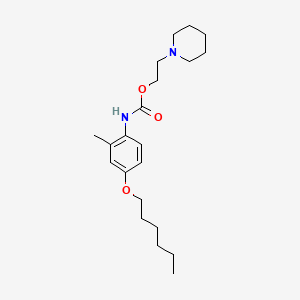
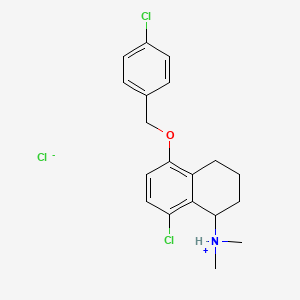

![7,12-Dipropylbenzo[a]anthracene](/img/structure/B13765126.png)
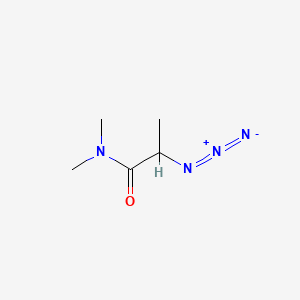
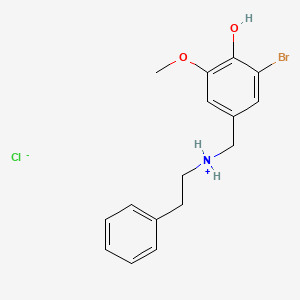

![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)
